molecular formula C4H7BrN2S B1423579 3-Methyl-isothiazol-5-ylamine hydrobromide CAS No. 1208081-54-2

3-Methyl-isothiazol-5-ylamine hydrobromide

Cat. No. B1423579
M. Wt: 195.08 g/mol
InChI Key: KBXGAMBTNVXBKV-UHFFFAOYSA-N
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Description

3-Methyl-isothiazol-5-ylamine hydrobromide (MIH) is an organic compound that has been widely studied in the scientific community due to its unique biochemical and physiological effects. MIH is a derivative of isothiazole, a heterocyclic aromatic compound that is found in many natural products. MIH has been used in a variety of research applications, including drug development, biochemistry, and physiology. In

Scientific Research Applications

  • Synthesis of Isothiazole Derivatives

    Isothiazol-5-ylamine hydrobromides, derived from L-α-amino acids, are used in synthesizing optically active isothiazole derivatives. These compounds represent a novel group of synthetically useful chiral reactants (Cież & Szneler, 2005).

  • Creation of Water-Soluble Derivatives

    The preparation of water-soluble N5,2,3,4-tetrasubstituted isothiazol-5(2H)-imine hydrobromides from modified L-α-amino acids has been documented. This process involves oxidation of chiral 3-amino-2,3-unsaturated thioamides (Cież & Szneler, 2007).

  • Study of Vibrational Properties

    The structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities were explored using DFT calculations. This study helps understand the reactivities and behaviors of these compounds in different media (Romani et al., 2015).

  • Antiviral Spectrum Research

    The synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles and their broad antiviral spectrum have been investigated. These compounds exhibit significant activity against various viruses, including human rhinovirus, enteroviruses, and measles virus (Cutrì et al., 2002).

  • Pharmacological Activity of Isothiazole Derivatives

    The synthesis and bioactivity of isothiazole derivatives, particularly in anti-inflammatory and antimicrobial applications, have been a focus of research. These studies include the exploration of novel comenic acid derivatives containing isothiazole moieties (Kletskov et al., 2018).

properties

IUPAC Name

3-methyl-1,2-thiazol-5-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGAMBTNVXBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-isothiazol-5-ylamine hydrobromide

CAS RN

1208081-54-2
Record name 3-Methylisothiazol-5-amine hydrobromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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